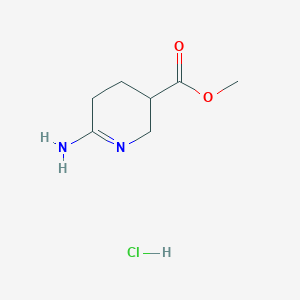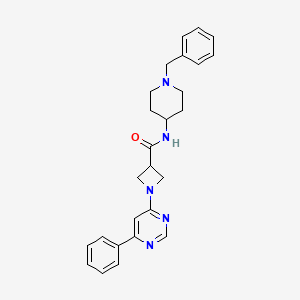
3-(3-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that exhibits unique properties, making it a promising candidate for use in drug development and other applications.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their versatile bioactivities. The structural uniqueness of the 1,3,4-oxadiazole ring, enriched with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors through numerous weak interactions. This property has made 1,3,4-oxadiazole derivatives a focal point for developing therapeutic agents across a wide range of medical conditions, including cancer, bacterial and fungal infections, and cardiovascular diseases (Verma et al., 2019).
Arylmethylidenefuranones
The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents has been systematically reviewed. These reactions produce a broad spectrum of compounds, including heterocyclic compounds like triazoles, showcasing the diversity of chemical transformations possible and the potential for synthesizing novel compounds with significant biological activities (Kamneva et al., 2018).
Amino-1,2,4-triazoles
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, including pharmaceuticals and agricultural products. Their derivatives have been employed in creating a range of products from antimicrobial drugs to heat-resistant polymers, indicating the vast potential of triazole derivatives in various scientific and industrial applications (Nazarov et al., 2021).
Pyrimidine-based Optical Sensors
Pyrimidine derivatives are highlighted for their application as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. These compounds also demonstrate significant biological and medicinal utility, underlining the dual functional potential of pyrimidine derivatives in both scientific research and healthcare (Jindal & Kaur, 2021).
4-Phosphorylated 1,3-azoles
The synthesis, chemical, and biological properties of 4-phosphorylated 1,3-azoles have been extensively reviewed, revealing their significant insecticidal, anticancer, and other biological activities. This class of compounds demonstrates the importance of phosphorylated derivatives in developing new pharmacological agents (Abdurakhmanova et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-2-11-4-3-5-13(10-11)24-15(18)14(21-23-24)17-20-16(22-25-17)12-6-8-19-9-7-12/h3-10H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVTZUHZXQKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2892913.png)
![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)
![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)
![8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2892919.png)
![5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile](/img/structure/B2892920.png)



![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)




